4-(Difluoromethyl)-2-(4-methoxyphenyl)-1,3-oxazole-5-carboxylic acid
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Description
4-(Difluoromethyl)-2-(4-methoxyphenyl)-1,3-oxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H9F2NO4 and its molecular weight is 269.204. The purity is usually 95%.
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Scientific Research Applications
Cycloaddition Reactions
- Abnormal Diels–Alder Reactions : A study by Ibata et al. (1992) explored the abnormal Diels–Alder reaction of 5-alkoxyoxazoles with tetracyanoethylene, resulting in the formation of various carboxylic acids through oxazole ring opening. This research showcases the reactivity and potential utility of oxazole derivatives in synthetic chemistry (Ibata et al., 1992).
Synthesis of Derivatives
Isoxazole- and Oxazole-4-carboxylic Acids : Serebryannikova et al. (2019) reported on the synthesis of isoxazole- and oxazole-4-carboxylic acid derivatives, highlighting the versatility of oxazole compounds in creating diverse chemical structures (Serebryannikova et al., 2019).
Derivatives of Trifluoromethyl Substituted Heterocyclic Compounds : Shi et al. (1991) focused on synthesizing various ester and amide derivatives from a related compound, 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid, demonstrating the chemical flexibility of oxazole derivatives (Shi et al., 1991).
Structural Analyses and Mechanisms
- Molecular Structure Determination : The molecular structure of cycloadducts derived from oxazole reactions was analyzed by Ibata et al. (1992), using X-ray crystallography, providing insights into the molecular configuration of these compounds (Ibata et al., 1992).
Applications in Peptide Synthesis
- Oxazolones in Peptide Synthesis : Crisma et al. (1997) explored the use of oxazolones in peptide synthesis, demonstrating their potential as intermediates in creating complex biomolecules (Crisma et al., 1997).
Corrosion Inhibition
- Corrosion Control : Bentiss et al. (2009) investigated the use of a compound similar to 4-(Difluoromethyl)-2-(4-methoxyphenyl)-1,3-oxazole-5-carboxylic acid for corrosion inhibition in steel, suggesting potential industrial applications (Bentiss et al., 2009).
Properties
IUPAC Name |
4-(difluoromethyl)-2-(4-methoxyphenyl)-1,3-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO4/c1-18-7-4-2-6(3-5-7)11-15-8(10(13)14)9(19-11)12(16)17/h2-5,10H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXWJPTYAHXYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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